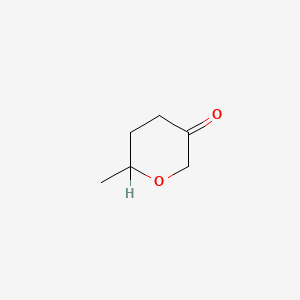
(2-hydroxyquinolin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxyquinolin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxyquinolin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of boronic acids often involves the direct borylation of aromatic compounds using diborane or boron trihalides. These methods are scalable and can produce large quantities of boronic acids with high purity .
化学反応の分析
Types of Reactions
(2-Hydroxyquinolin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various boron-containing organic compounds .
科学的研究の応用
(2-Hydroxyquinolin-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-hydroxyquinolin-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including sensing and catalysis. The boronic acid group can interact with molecular targets such as enzymes, altering their activity and leading to potential therapeutic effects .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Another boronic acid with a simpler structure, commonly used in Suzuki-Miyaura coupling reactions.
4-Formylphenylboronic acid: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Uniqueness
The presence of the hydroxy group also allows for additional interactions and reactivity, making it a versatile compound in organic synthesis and research .
特性
| { "Design of the Synthesis Pathway": "The synthesis of (2-hydroxyquinolin-4-yl)boronic acid can be achieved through a two-step process involving the synthesis of 2-hydroxyquinoline followed by the introduction of boronic acid functionality.", "Starting Materials": [ "2-nitrophenol", "acetic anhydride", "sodium acetate", "iron powder", "hydrochloric acid", "sodium borohydride", "boric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Synthesis of 2-hydroxyquinoline", "a. Dissolve 2-nitrophenol in acetic anhydride and add sodium acetate.", "b. Heat the mixture to 180°C for 4 hours.", "c. Cool the mixture and add water to precipitate the product.", "d. Filter and wash the product with water and dry.", "Step 2: Introduction of boronic acid functionality", "a. Dissolve 2-hydroxyquinoline in hydrochloric acid and add iron powder.", "b. Heat the mixture to reflux for 2 hours.", "c. Cool the mixture and add sodium borohydride.", "d. Add boric acid and sodium hydroxide to the mixture and heat to reflux for 4 hours.", "e. Cool the mixture and filter the product.", "f. Wash the product with water and dry to obtain (2-hydroxyquinolin-4-yl)boronic acid." ] } | |
CAS番号 |
2245349-21-5 |
分子式 |
C9H8BNO3 |
分子量 |
188.98 g/mol |
IUPAC名 |
(2-oxo-1H-quinolin-4-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5,13-14H,(H,11,12) |
InChIキー |
FRABUTDAQKEBBJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=O)NC2=CC=CC=C12)(O)O |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




